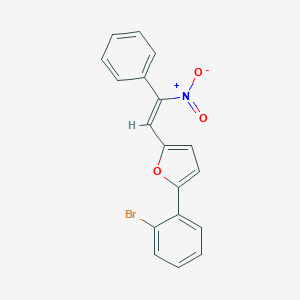![molecular formula C23H20Br2N4O5 B326927 N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide](/img/structure/B326927.png)
N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide is a synthetic organic compound with the molecular formula C23H20Br2N4O5 and a molecular weight of 592.2 g/mol. This compound is characterized by its complex structure, which includes bromine, methoxy, and prop-2-ynoxy functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds, methoxy-substituted phenols, and propargyl alcohol derivatives. The key steps in the synthesis may involve:
Bromination: Introduction of bromine atoms to the aromatic ring.
Methoxylation: Substitution of hydrogen atoms with methoxy groups.
Propargylation: Addition of propargyl groups to the aromatic ring.
Condensation: Formation of the urea linkage through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression.
類似化合物との比較
Similar Compounds
- 1-[(E)-(3-bromo-5-methoxyphenyl)methylideneamino]-3-[(3-bromo-5-methoxyphenyl)methylideneamino]urea
- 1-[(E)-(3-bromo-4-prop-2-ynoxyphenyl)methylideneamino]-3-[(3-bromo-4-prop-2-ynoxyphenyl)methylideneamino]urea
Uniqueness
N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H20Br2N4O5 |
|---|---|
分子量 |
592.2 g/mol |
IUPAC名 |
1-[(E)-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-3-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C23H20Br2N4O5/c1-5-7-33-21-17(24)9-15(11-19(21)31-3)13-26-28-23(30)29-27-14-16-10-18(25)22(34-8-6-2)20(12-16)32-4/h1-2,9-14H,7-8H2,3-4H3,(H2,28,29,30)/b26-13+,27-14? |
InChIキー |
SRDGKBQTDVSYAW-XCFJXVFOSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)NN=CC2=CC(=C(C(=C2)Br)OCC#C)OC)Br)OCC#C |
異性体SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OCC#C)OC)Br)OCC#C |
正規SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)NN=CC2=CC(=C(C(=C2)Br)OCC#C)OC)Br)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl1-[2-(2,4-dimethylanilino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B326844.png)
![methyl1-[2-(2,3-dimethylanilino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B326845.png)
![4-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B326850.png)
![2-(3-fluorophenyl)-4-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B326851.png)
![4-(5-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B326854.png)

![1-Allyl-5-{[5-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furyl]methylene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B326858.png)
![3-[5-(2-bromophenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B326859.png)
![4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzamide](/img/structure/B326861.png)
![4-(4-{[5-(2-bromophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B326862.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-isobutyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B326864.png)
![N-(1-methyl-2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]-1-{[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]methyl}ethyl)benzamide](/img/structure/B326865.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B326866.png)
![5-[(1-cyclopentyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2-methoxyethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B326867.png)
